4-{[(acetylamino)carbothioyl]amino}benzamide
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Overview
Description
4-{[(acetylamino)carbothioyl]amino}benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(acetylamino)carbothioyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(acetylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[(acetylamino)carbothioyl]amino}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(acetylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: A simpler benzamide derivative with similar structural features.
N-(4-Carbamoylphenyl)benzamide: Another benzamide derivative used in industrial applications.
Uniqueness
4-{[(acetylamino)carbothioyl]amino}benzamide is unique due to the presence of the acetylcarbamothioyl group, which imparts distinct chemical properties and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(acetylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C10H11N3O2S/c1-6(14)12-10(16)13-8-4-2-7(3-5-8)9(11)15/h2-5H,1H3,(H2,11,15)(H2,12,13,14,16) |
InChI Key |
RHZXUGNAHPZBFK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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